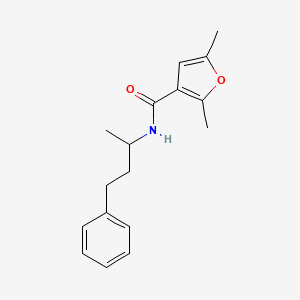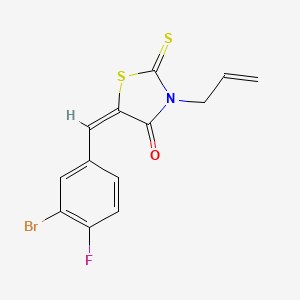
4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine, also known as FMMP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in various fields. FMMP has been studied for its unique properties and its ability to interact with biological systems. In
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has been studied extensively for its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has also been studied for its potential use in the development of new imaging agents for the diagnosis of diseases.
Mecanismo De Acción
The mechanism of action of 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine is not fully understood, but it is believed to interact with certain enzymes and receptors in the body. It has been found to exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the brain. 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has also been shown to interact with dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can enhance cognitive function and memory. 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has also been found to increase dopamine levels, which can improve mood and motivation. However, it has also been shown to exhibit cytotoxic effects on certain cell types, indicating potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine has several advantages for lab experiments, such as its ability to interact with specific enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. However, its potential toxicity and cytotoxic effects on certain cell types can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine. One potential direction is the development of new drug candidates based on 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine for the treatment of various diseases such as Alzheimer's and Parkinson's. Another direction is the development of new imaging agents based on 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine for the diagnosis of diseases. Further studies are needed to fully understand the mechanism of action of 4-(9H-fluoren-9-yl)-N-(3-methylbenzylidene)-1-piperazinamine and its potential applications in various fields.
Propiedades
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3/c1-19-7-6-8-20(17-19)18-26-28-15-13-27(14-16-28)25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-12,17-18,25H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXSONRGLMKDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methylphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4837213.png)
![4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4837220.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4837224.png)

![N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4837240.png)


![N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4837270.png)
![3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837275.png)
![3,3'-thiobis[N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B4837298.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4837299.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4837306.png)